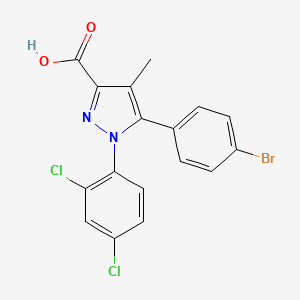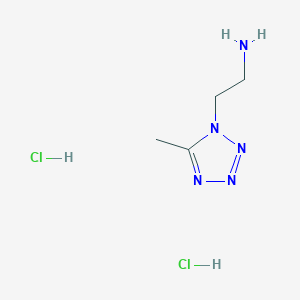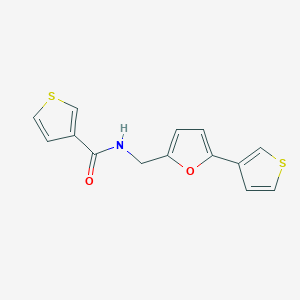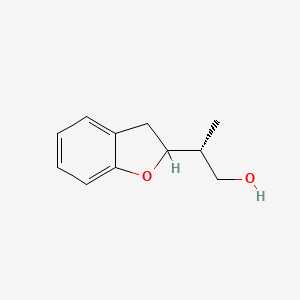
2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride” is a chemical compound with the IUPAC name 2-ethyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride . It has a molecular weight of 211.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO.ClH/c1-2-12-7-9-5-3-4-6-10(9)11(13)8-12;/h3-6H,2,7-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, similar compounds such as 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones have been synthesized through sequential reactions of 2-alkynylanilines with ketones .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature .科学的研究の応用
Crystal Structure and Synthesis Methodologies
Crystal Structure Analysis : A study focused on the crystal structure of a compound structurally related to 2-Ethyl-1,3-dihydroisoquinolin-4-one, highlighting the compound's crystallization in an orthorhombic space group and detailing its molecular geometry. This research provides insight into the structural aspects that could influence the chemical properties and reactivity of such compounds (Galdámez, Castro-Castillo, & Cassels, 2009).
Ultrasound-Promoted Synthesis : Another study explored the ultrasound-promoted synthesis of novel carboxylate derivatives using substituted 2,4-dichloroquinolines. This method demonstrates an efficient synthesis pathway that could be applicable to the synthesis of 2-Ethyl-1,3-dihydroisoquinolin-4-one hydrochloride derivatives, potentially offering a new class of antibacterial agents (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Potential Biological Applications
Antimicrobial Agents : Research on the synthesis of various quinolin and pyrimidine derivatives, including methods that could be adapted for 2-Ethyl-1,3-dihydroisoquinolin-4-one hydrochloride, has shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Synthesis of Novel Quinones : The synthesis of new classes of quinones from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates has been reported. These compounds, related to 2-Ethyl-1,3-dihydroisoquinolin-4-one hydrochloride, represent a novel class of quinones with unexplored potential in various pharmaceutical applications (Jacobs, Deblander, Kesteleyn, Tehrani, & Kimpe, 2008).
Inhibitors of Phenylethanolamine N-Methyltransferase : A study on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines revealed remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. This highlights the potential therapeutic applications of derivatives of 2-Ethyl-1,3-dihydroisoquinolin-4-one in treating disorders related to catecholamine biosynthesis (Grunewald, Dahanukar, Teoh, & Criscione, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
作用機序
Target of Action
Similar compounds, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have been reported to exhibit antioomycete activity against the phytopathogen pythium recalcitrans . Therefore, it is plausible that 2-Ethyl-1,3-dihydroisoquinolin-4-one hydrochloride may also target similar biological systems.
Mode of Action
recalcitrans . This disruption could potentially inhibit the growth and proliferation of the pathogen, thereby exerting its antioomycete activity.
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to the disruption of biological membrane systems, thereby inhibiting the growth and proliferation of the targeted organisms .
特性
IUPAC Name |
2-ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-12-7-9-5-3-4-6-10(9)11(13)8-12;/h3-6H,2,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPRRSYOOVVQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2C(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2530099.png)



![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2530108.png)




